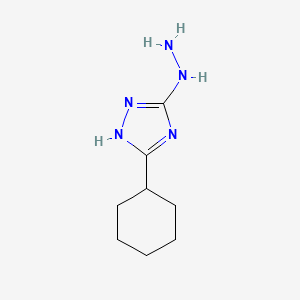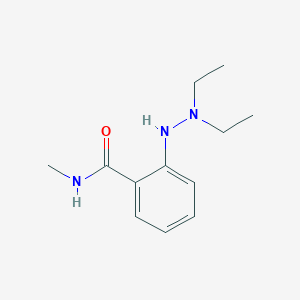
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide is a chemical compound with a unique structure that includes a hydrazine derivative and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2,2-diethylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction could produce simpler amines .
Scientific Research Applications
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, affecting their function. This interaction can lead to changes in cellular processes, enzyme activity, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
N,N-Dimethylhydrazine: Another hydrazine compound used in various chemical reactions and industrial processes.
Uniqueness
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide is unique due to its specific structure, which combines a hydrazine derivative with a benzamide group.
Properties
CAS No. |
89568-78-5 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(2,2-diethylhydrazinyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H19N3O/c1-4-15(5-2)14-11-9-7-6-8-10(11)12(16)13-3/h6-9,14H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
APWZWHKTWDOMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)NC1=CC=CC=C1C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


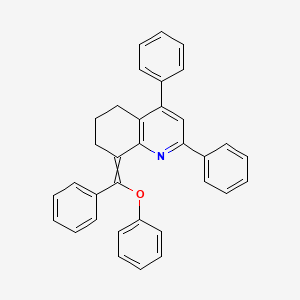
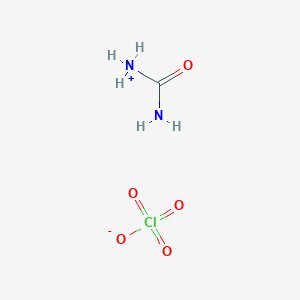
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
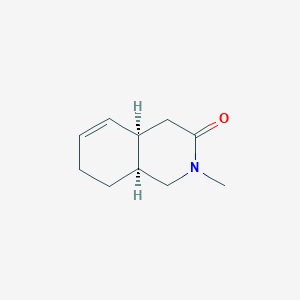
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
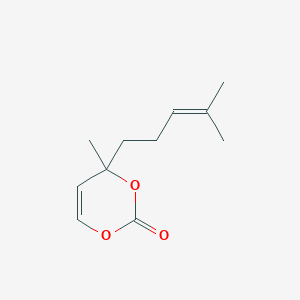
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
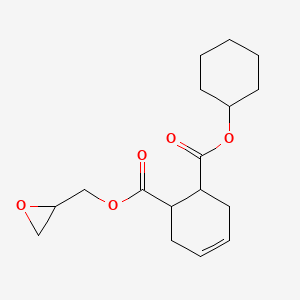

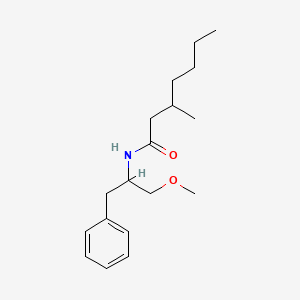

![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
